3-Chloro-6-(4-ethylphenyl)pyridazine
Overview
Description
3-Chloro-6-(4-ethylphenyl)pyridazine is a heterocyclic compound. It is part of a group of compounds known as pyridazinones, which contain two adjacent nitrogen atoms in a six-membered ring . This compound is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of pyridazinone derivatives, such as 3-Chloro-6-(4-ethylphenyl)pyridazine, has been a topic of interest in medicinal chemistry . Pyridazinone derivatives have been utilized in the synthesis of various complex compounds, exhibiting a wide range of pharmacological activities .Molecular Structure Analysis
The molecular formula of 3-Chloro-6-(4-ethylphenyl)pyridazine is C12H11ClN2. It belongs to the pyridazinone class of compounds, which are characterized by nitrogen atoms at the 1 and 2 positions in a six-membered ring .Scientific Research Applications
Pharmaceutical Research
3-Chloro-6-(4-ethylphenyl)pyridazine: may serve as a precursor or intermediate in the synthesis of various pharmacologically active molecules. Its structural features could be exploited to create compounds with potential anti-inflammatory properties, as suggested by related research on pyridazinone derivatives .
Safety and Hazards
Future Directions
As a research compound, 3-Chloro-6-(4-ethylphenyl)pyridazine could be used in the development of new drugs or agrochemicals . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents .
properties
IUPAC Name |
3-chloro-6-(4-ethylphenyl)pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c1-2-9-3-5-10(6-4-9)11-7-8-12(13)15-14-11/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUQUSPCROHWTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(4-ethylphenyl)pyridazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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